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Compound of Interest

Compound Name: Chrysanthemic Acid

Cat. No.: B1668916

This document provides a comprehensive overview of the spectroscopic data for
chrysanthemic acid, a key component of natural and synthetic insecticides. The guide is
intended for researchers, scientists, and professionals in drug development, offering detailed
data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS), alongside the experimental protocols for these analyses.

Introduction

Chrysanthemic acid is a monoterpenoid and a member of the cyclopropane family. Its esters,
known as pyrethrins and pyrethroids, are highly valued for their insecticidal properties.[1] The
molecule exists as four stereoisomers. The (+)-trans isomer, (1R,3R)-chrysanthemic acid, is
the acidic component of the natural insecticide pyrethrin I, found in chrysanthemum flowers.[1]
Accurate spectroscopic analysis is crucial for its identification, characterization, and quality
control in both natural extracts and synthetic preparations.

Molecular Formula: C10H1602[2][3][4][5] Molecular Weight: 168.23 g/mol [3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of
chrysanthemic acid. Both *H (proton) and 3C NMR provide critical information about the
connectivity and chemical environment of atoms within the molecule.
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The *H NMR spectrum of chrysanthemic acid shows distinct signals for the protons on the

cyclopropane ring, the isobutenyl side-chain, the gem-dimethyl groups, and the carboxylic acid.

The data presented below is for the (£)-trans isomer unless otherwise noted.

Proton Chemical Shift o Coupling
_ Multiplicity Notes
Assignment (®) ppm Constant (J) Hz
Not always
observed,
Carboxylic Acid )
~12.0 Singlet (broad) - depends on
(-COOH)
solvent and
concentration.[2]
Chemical shift
can vary. Another
source reports
o ~5.10 ppm (d,
Vinylic Proton (- Doublet of
~4.90 ~8.0, 5.0 J=8Hz).[6] The
CH=) Doublets . I
cis-isomer vinylic
proton resonates
further downfield.
[6]
Cyclopropane H Doublet of
~2.08 ~8.0,5.5
(o to COOH) Doublets
Cyclopropane H
yeloprop ~1.37 Doublet ~55
(ato C=C)
Two overlapping
Vinylic Methyls ) singlets for the
1.70 Singlet -
(=C(CHs)2) two methyl
groups.
gem-Dimethyl ]
) 1.25 Singlet -
(cis to COOH)
em-Dimethyl
J Y 1.15 Singlet -

(trans to COOH)
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Note: Data compiled from spectra recorded in CDCls. Chemical shifts can vary slightly based
on solvent and spectrometer frequency.[2]

The 13C NMR spectrum of chrysanthemic acid displays ten signals, corresponding to the ten
carbon atoms in the molecule. However, due to structural similarities, some sources report nine
distinct signals, implying an overlap of resonances.[7] The chemical shifts provide insight into

the carbon framework.
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Chemical Shift () Chemical Shift ()

Carbon Assignment ) o Notes
ppm (trans-isomer) ppm (cis-isomer)
Carboxylic Acid (C=0) ~179.0 ~178.0
Vinylic Quaternar
e Q Y ~135.0 ~134.5
(=C<)
Vinylic CH (-CH=) ~122.0 ~122.5
Cyclopropane C (a to
yeloprop ( ~32.5 ~33.0
COOH)
Cyclopropane C (a to
yeloprop ( ~31.0 ~29.0
C=C)
uaternar
Q Y ~29.0 ~30.0
Cyclopropane C
Vinylic Methyl
y Y ~25.5 ~25.0
(=C(CHs)2)
Vinylic Methyl
Y Y ~18.5 ~18.0
(=C(CHs)2)
Chemical shifts for
) gem-dimethyl carbons
gem-Dimethyl (C-4) ~22.5 ~28.6 ]
are notably different
between isomers.[8]
Chemical shifts for
] gem-dimethyl carbons
gem-Dimethyl (C-5) ~20.2 ~14.8

are notably different

between isomers.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in chrysanthemic acid. The
spectrum is characterized by strong absorptions corresponding to the carboxylic acid and
alkene moieties.
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Vibrational Mode Frequency (cm™?) Intensity Notes
Characteristic broad
O-H Stretch .
3300 - 2500 Strong, Broad absorption due to

(Carboxylic Acid)

hydrogen bonding.

Indicates =C-H bond.

C-H Stretch (Vinylic) ~3100 Medium ]
From methyl and
C-H Stretch (Aliphatic) 3000 - 2850 Medium cyclopropane C-H
bonds.
A very prominent peak
C=0 Stretch o y.p P
) ] ~1720 Strong indicating the carbonyl
(Carboxylic Acid)
group.[9]
Indicates the
C=C Stretch (Alkene) ~1600 Medium isobutenyl double

bond.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of chrysanthemic acid, aiding in its identification and structural confirmation.

m/z (mass-to-charge ratio) Relative Intensity (%) Assignment

168 36.3 [M]* (Molecular lon)

153 27.2 [M - CHs]*

123 100.0 [M - COOH]* (Base Peak)[6]
Fragmentation of cyclopropane

81 63.5 ringg[J4][6] yeloprop

67 - Further fragmentation[6]

43 32.7 [CsH7]*
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Note: Data corresponds to Electron lonization (EI) Mass Spectrometry.[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for
chrysanthemic acid.

 Instrumentation: A high-field NMR spectrometer (e.g., Bruker 300 MHz or Varian 100 MHz) is
used.[8][10]

o Sample Preparation: Approximately 5-10 mg of chrysanthemic acid is dissolved in ~0.7 mL
of a deuterated solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube.

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing (0.00 ppm).[10]

o Data Acquisition: For *H NMR, a standard single-pulse experiment is performed. For 13C
NMR, a proton-decoupled experiment is typically run to simplify the spectrum. Data is
acquired in Fourier transform mode.[8]

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or
KBr) by dissolving the acid in a volatile solvent and allowing it to evaporate. Alternatively, a
KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and
pressing it into a disk.

o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum is taken first and automatically subtracted from the sample spectrum.

e Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), for
example, a Shimadzu QP-2010 system.[11]

o Sample Preparation: The sample is dissolved in a volatile organic solvent like methyl tert-
butyl ether (MTBE) or ethyl acetate.[11] The concentration should be in the low ppm range.

o Chromatographic Separation:
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o Column: A nonpolar capillary column, such as an Rxi-5Sil (30 m x 0.25 mm x 0.25 pm), is
commonly used.[11]

o Carrier Gas: Helium is used as the carrier gas.[11]

o Temperature Program: A typical oven program starts at 50°C, holds for a few minutes,
then ramps up to 300°C to ensure elution of the compound.[11]

e Mass Analysis:

o lonization: Electron lonization (EIl) at 70 eV is standard.[4]

o Detection: The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the
molecular ion and its fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like chrysanthemic acid.
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Caption: General workflow for spectroscopic analysis of chrysanthemic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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